molecular formula C16H12N2O2 B2793760 4-acetyl-N-(2-cyanophenyl)benzamide CAS No. 477497-23-7

4-acetyl-N-(2-cyanophenyl)benzamide

Cat. No. B2793760
M. Wt: 264.284
InChI Key: XMUUOLONFLVXPN-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-cyanophenyl)benzamide, also known as ACB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. ACB belongs to the class of benzamide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Modulation of Histone Acetylation

  • Histone Deacetylase Inhibition : CI-994, a derivative of 4-acetyl-N-(2-cyanophenyl)benzamide, has been identified as a histone deacetylase (HDAC) inhibitor. It causes histone hyperacetylation in cells, suggesting its potential role in modulating gene expression and as an antitumor agent (Kraker et al., 2003).

Antitumor Activity

  • CI-994 in Cancer Therapy : The compound CI-994 has shown significant antitumor activity. It has been tested in clinical trials, demonstrating its potential as a cancer therapeutic agent (LoRusso et al., 2004).

Synthesis and Characterization

  • Novel Derivatives Synthesis : Research has been conducted on synthesizing novel derivatives of related compounds, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, showing promising anti-tubercular activity (Nimbalkar et al., 2018).
  • Molecular Structural Analysis : Studies involving 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide have used X-ray diffraction and DFT calculations to analyze molecular structures, contributing to the understanding of these compounds (Demir et al., 2015).

Anticonvulsant Activity

  • 4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide : This compound has shown effective anticonvulsant properties in animal models, highlighting the potential for benzamide derivatives in treating seizures (Robertson et al., 1987).

Biocatalysis and Biotransformation

  • Regioselective Biotransformation : The soil bacterium Rhodococcus rhodochrous LL100-21 has been used to biotransform certain cyanomethyl benzonitrile compounds, demonstrating the potential of microbial catalysis in the modification of benzamide derivatives (Dadd et al., 2001).

properties

IUPAC Name

4-acetyl-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)16(20)18-15-5-3-2-4-14(15)10-17/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUUOLONFLVXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-cyanophenyl)benzamide

Citations

For This Compound
1
Citations
XF Wu, S Oschatz, M Sharif, M Beller, P Langer - Tetrahedron, 2014 - Elsevier
A convenient procedure for the synthesis of N-(2-cyanoaryl)benzamides has been developed. Using aryl bromides and 2-aminobenzonitriles as the substrates, Mo(CO) 6 as the CO …
Number of citations: 51 www.sciencedirect.com

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